1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Overview
Description
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that features a combination of oxadiazole and thiazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit significant anti-cancer activity . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Mode of Action
It’s worth noting that hydrazone derivatives, like the one in this compound, are often involved in forming a double bond with the second nitrogen .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Compounds with similar structures have been reported to exhibit promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can yield oxadiazoles.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The final step involves coupling the oxadiazole and thiazole rings through a hydrazone linkage. This can be achieved by reacting the oxadiazole derivative with the thiazole derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photonic devices.
Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thiazole Derivatives: Compounds with thiazole rings also exhibit comparable properties and applications.
Uniqueness
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is unique due to the combination of oxadiazole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylideneamino]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5OS/c1-8(13-9(2)19-21-20-13)17-18-14-16-12(7-22-14)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,16,18)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSXLVAFITYSZ-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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